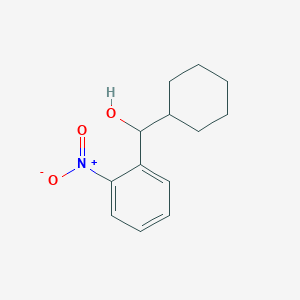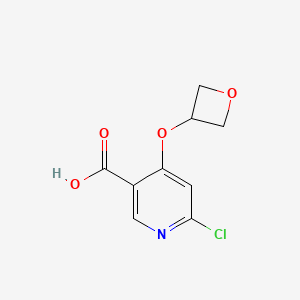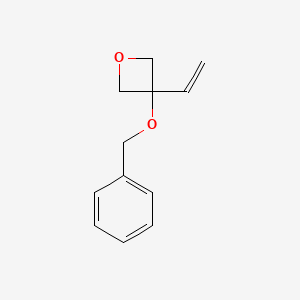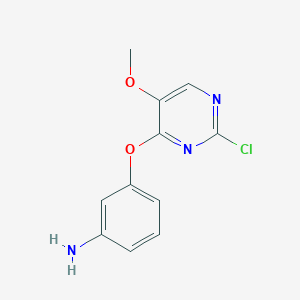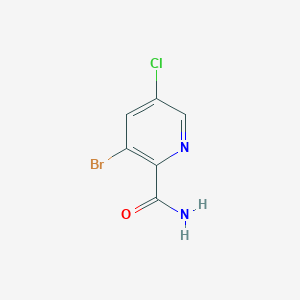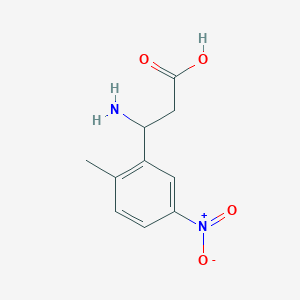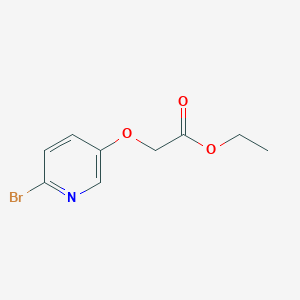
(6-Bromopyridin-3-yloxy)-acetic acid ethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ligand Development for Metal Complexes
The research conducted by Zong et al. (2008) demonstrates the utility of related compounds in the development of ligands for metal complexes. They explored the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlighting its potential in promoting lower energy electronic absorption in metal complexes and offering a tether for anchoring the ligand to a semiconductor surface (R. Zong, Hui Zhou, R. Thummel, 2008).
Synthesis of Potential Anticancer Agents
Temple et al. (1983) conducted research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigating their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. This study illustrates the application of related compounds in the development of potential anticancer agents (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).
Flexible Polydendate Ligands
Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of flexible polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. Their work provides insights into the synthetic scope of asymmetric 5',6-disubstituted-2,2'-bipyridines in preparing multitopic ligands, demonstrating the versatility of related compounds in ligand synthesis (L. Charbonnière, N. Weibel, R. Ziessel, 2002).
Thiazolidin-4-ones Synthesis
Čačić et al. (2009) outlined the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the application of related compounds in the synthesis of chemical entities that could be further explored for their biological activities (M. Čačić, M. Molnar, Tomislav Balić, N. Draca, Valentina Rajković, 2009).
Antimicrobial Activity Studies
Demirbas et al. (2004) researched the synthesis and antimicrobial activities of new triazole derivatives, utilizing acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring. This study exemplifies the exploration of related compounds in synthesizing derivatives with potential antimicrobial activities (N. Demirbas, S. Karaoglu, A. Demirbaş, K. Sancak, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(6-bromopyridin-3-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHEEUGYILBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-pyridin-3-yloxy)-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



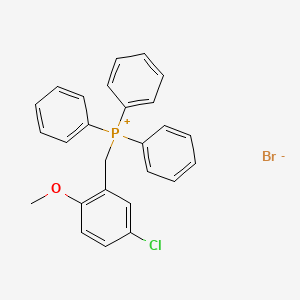

![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
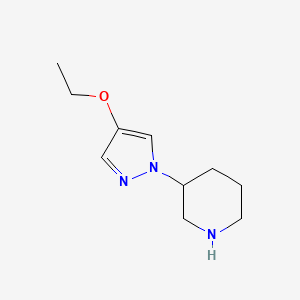
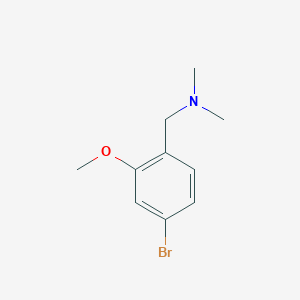
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

